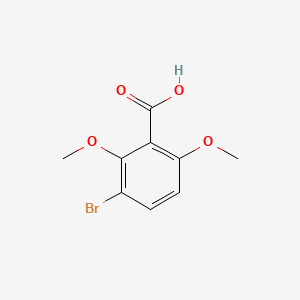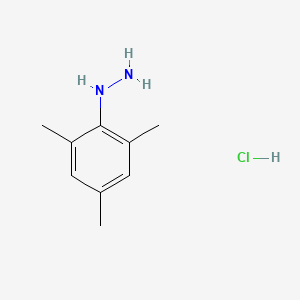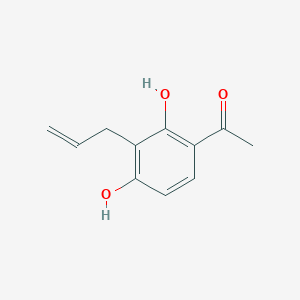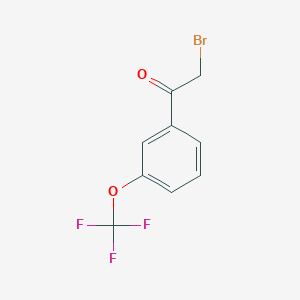
2-Bromo-3'-trifluoromethoxyacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3'-trifluoromethoxyacetophenone is a chemical compound that is part of a broader class of brominated acetophenones with various substituents that influence their chemical behavior and applications. While the specific compound is not directly studied in the provided papers, related compounds with bromo, trifluoromethyl, and methoxy groups have been synthesized and characterized, indicating the interest in such molecules for their unique properties and potential applications in organic synthesis and material science 10.
Synthesis Analysis
The synthesis of related brominated and trifluoromethylated acetophenones typically involves multistep processes, including bromination, chlorination, acylation, and other specific reactions tailored to introduce the desired functional groups . For instance, the synthesis of α-bromo-4-difluoromethylthioacetophenone was reported with subsequent condensation with various amines to yield azaheterocycles . Similarly, 3-bromo-1,1,1-trifluoroacetone has been used as a building block for synthesizing trifluoromethylated heterocycles and aliphatic compounds . These methods could potentially be adapted for the synthesis of 2-Bromo-3'-trifluoromethoxyacetophenone.
Molecular Structure Analysis
The molecular structure of brominated acetophenones is often characterized using spectroscopic techniques such as NMR, IR, and Raman spectroscopy, as well as X-ray crystallography in some cases . These studies provide detailed information on the bond lengths, bond angles, and overall geometry of the molecules. For example, the FT-IR and FT-Raman spectral investigation of 4-chloro-2-bromoacetophenone helped in understanding the influence of halogens on the vibrational bands of the carbonyl and acetyl groups .
Chemical Reactions Analysis
Brominated acetophenones can undergo various chemical reactions, including condensation with amines, amidines, and other nucleophiles to form heterocyclic compounds . The presence of the trifluoromethyl group can significantly influence the reaction pathways and the stability of the intermediates formed during these reactions . The unique reactivity of these compounds makes them valuable intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acetophenones, such as density, refractive index, boiling point, and melting point, are typically measured to characterize these compounds . These properties are influenced by the nature and position of substituents on the aromatic ring. The presence of electron-withdrawing groups like trifluoromethyl and bromo can affect the electron distribution in the molecule, which in turn can influence its physical properties and reactivity .
Aplicaciones Científicas De Investigación
Chemical Derivatization
2-Bromo-3'-trifluoromethoxyacetophenone is involved in the derivatization of carboxylic acids for high-performance liquid chromatography. The use of related compounds, such as 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester, has been highlighted for preparing carboxylic acid derivatives, enhancing spectrophotometric detection in chromatographic analyses (Ingalls et al., 1984).
Organometallic Chemistry
The compound plays a role in organometallic chemistry, where derivatives of 2-Bromo-3'-trifluoromethoxyacetophenone interact with palladium to form complexes. These complexes, featuring unprotonated N7 ring nitrogen atoms, have been studied for their structural and reaction properties, contributing to the understanding of metalation processes in nucleosides (Kampert et al., 2018).
Enzyme Activity Studies
This compound has been used as an affinity reagent for human aldehyde dehydrogenase, aiding in the identification of active sites in enzymes. It specifically labels a unique tryptic peptide in the enzyme, enhancing the understanding of enzyme structure and function (Abriola et al., 1987).
Synthesis of Bromophenols
2-Bromo-3'-trifluoromethoxyacetophenone derivatives have been synthesized and evaluated for their inhibitory properties on human cytosolic carbonic anhydrase II. These synthesized compounds provide insights into the development of novel inhibitors for medical applications, such as treating glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Molecular Structure Analysis
The compound's derivatives have been used in the structural determination of other molecules. For instance, studies involving 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone, derived from reactions with bromo and methanol, have been crucial in understanding molecular structures through NMR spectroscopy, X-ray diffraction, and MO calculations (Martins et al., 1998).
DNA Interaction Studies
Compounds related to 2-Bromo-3'-trifluoromethoxyacetophenone have been studied for their interaction with DNA, providing insights into DNA-binding activities and sequence selectivities. These studies contribute to understanding the interaction mechanisms of small molecules with biological macromolecules, aiding in the development of therapeutic agents (Rasool et al., 2021).
Advanced Material Synthesis
Derivatives of 2-Bromo-3'-trifluoromethoxyacetophenone have been used in the synthesis of advanced materials. For instance, they have been involved in creating nanoparticles with bright fluorescence emission, demonstrating their potential in material science and nanotechnology applications (Fischer et al., 2013).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary statements associated with the compound include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P363 (Wash contaminated clothing before reuse), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-5-8(14)6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKYVVGHLJGVEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381079 |
Source


|
| Record name | 2-Bromo-3'-trifluoromethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3'-trifluoromethoxyacetophenone | |
CAS RN |
237386-01-5 |
Source


|
| Record name | 2-Bromo-3'-trifluoromethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

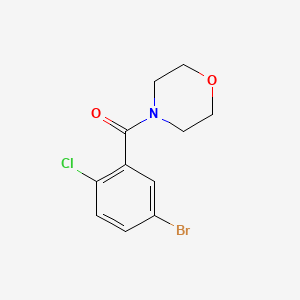
![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)
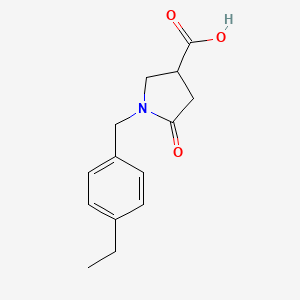
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)
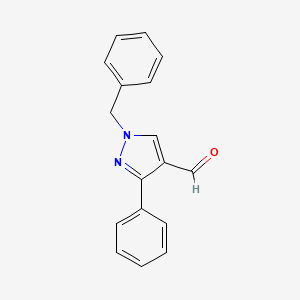
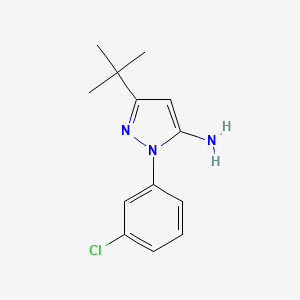
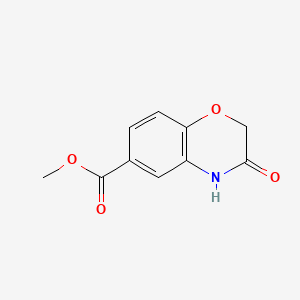
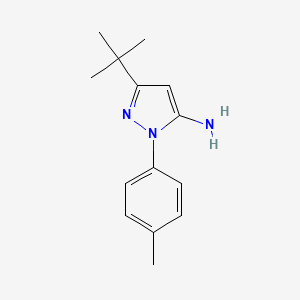
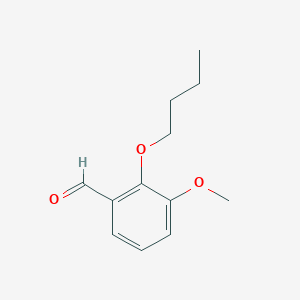
![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)
